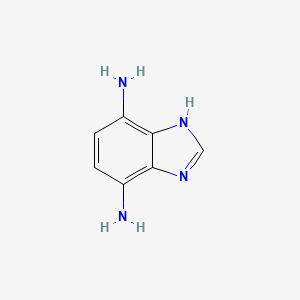![molecular formula C13H9BrClN3OS B3332440 N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea CAS No. 89374-30-1](/img/structure/B3332440.png)
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea, also known as Br-Py-CPT, is a synthetic compound that has been extensively studied for its biological properties. This compound belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is not fully understood. However, it has been suggested that the anti-cancer activity of this compound is mediated through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a key role in cancer cell survival and proliferation. Inhibition of STAT3 by this compound leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity. This compound has also been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea in lab experiments is its high potency and selectivity towards cancer cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more potent and selective anti-cancer drugs. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The anti-cancer activity of this compound is believed to be due to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-8-3-5-9(6-4-8)17-13(20)18-12(19)10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQFGQODEJJSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



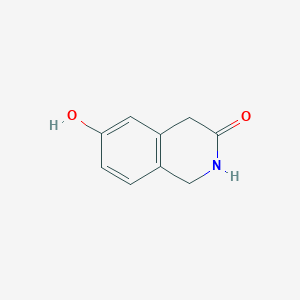
![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)
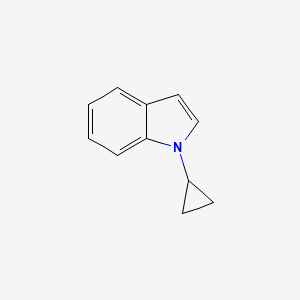
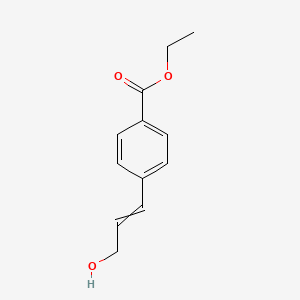
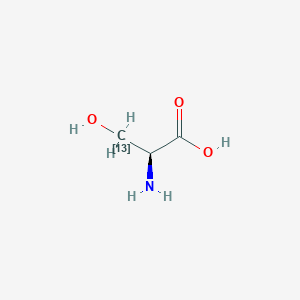

![(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3332399.png)
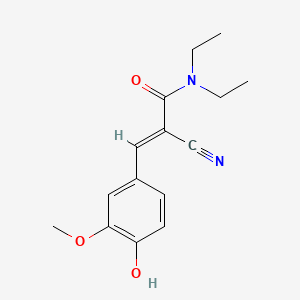
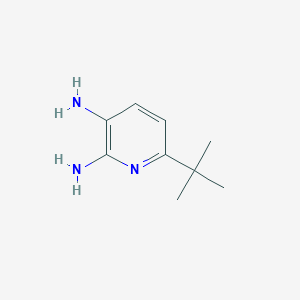
![3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332424.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332426.png)

![[1,1':3',1''-Terphenyl]-4-carboxylic acid, 3''-(1,1-dimethylethyl)-4'-(2-hydroxyethoxy)-4''-(1-pyrrolidinyl)-, ethyl ester](/img/structure/B3332453.png)
